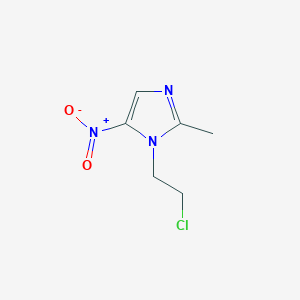

1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole

Description

Properties

IUPAC Name |

1-(2-chloroethyl)-2-methyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c1-5-8-4-6(10(11)12)9(5)3-2-7/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFWMJBQLWFXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157218 | |

| Record name | 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13182-81-5 | |

| Record name | 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13182-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013182815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-CHLOROETHYL)-2-METHYL-5-NITROIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A2R934D6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole, a critical intermediate in synthetic organic chemistry, holds significant importance in the pharmaceutical landscape. Primarily recognized as a precursor in the synthesis of various nitroimidazole-based active pharmaceutical ingredients (APIs), it is also known as Metronidazole Impurity E, highlighting its relevance in the quality control and impurity profiling of Metronidazole, a widely used antibiotic and antiprotozoal agent.[1] The 5-nitroimidazole scaffold is a key pharmacophore responsible for the therapeutic efficacy against anaerobic bacteria and protozoa.[2] This guide provides a comprehensive overview of the scientifically-backed synthetic routes to this compound, delving into the underlying chemical principles, detailed experimental protocols, and analytical characterization.

Strategic Approaches to Synthesis

The synthesis of this compound can be logically approached via two principal pathways, each with distinct advantages and mechanistic considerations. Both routes commence with the common precursor, 2-methyl-5-nitroimidazole.

-

Direct N-Alkylation: This is a direct approach involving the substitution reaction at the N-1 position of the imidazole ring with a suitable 2-chloroethylating agent.

-

Two-Step Hydroxyethylation and Subsequent Chlorination: This method first introduces a hydroxyethyl group at the N-1 position to form 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (Metronidazole), followed by the conversion of the terminal hydroxyl group to a chloride.

The choice between these routes often depends on the availability of starting materials, desired purity profile, and scalability of the reaction.

Caption: Overview of the synthetic pathways to this compound.

Precursor Synthesis: 2-Methyl-5-nitroimidazole

The journey to our target compound begins with the synthesis of 2-methyl-5-nitroimidazole. This is typically achieved through the nitration of 2-methylimidazole.

Experimental Protocol: Nitration of 2-Methylimidazole

This protocol is based on established industrial processes for producing 2-methyl-5-nitroimidazole.[3]

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, carefully add concentrated sulfuric acid (98%).

-

Addition of Catalyst/Stabilizer: While stirring, gradually add ammonium sulfate. The temperature will rise; maintain control of the temperature.

-

Addition of 2-Methylimidazole: Once the ammonium sulfate is dissolved, begin the portion-wise addition of 2-methylimidazole, allowing the temperature to rise to approximately 80-100°C.[3]

-

Nitration: After the complete addition of 2-methylimidazole, begin the controlled dropwise addition of concentrated nitric acid (e.g., 87-89%) while maintaining the reaction temperature around 140-145°C.[3]

-

Reaction Completion and Quenching: After the nitric acid addition is complete, maintain the temperature for an additional 2-3 hours to ensure the reaction goes to completion. Cool the reaction mixture and carefully pour it into cold water or onto crushed ice.

-

Neutralization and Isolation: Neutralize the acidic solution with an aqueous base (e.g., ammonia water) to a pH of 4.0-5.0.[3] The product will precipitate out of the solution.

-

Purification: Filter the crude product, wash with cold water, and dry. Further purification can be achieved by recrystallization from water.

| Parameter | Value/Condition | Rationale |

| Reactants | 2-Methylimidazole, Conc. H₂SO₄, Conc. HNO₃ | Standard reagents for electrophilic aromatic nitration. |

| Catalyst | Ammonium Sulfate | Acts as a stabilizer and helps to control the reaction.[3] |

| Temperature | 140-148°C | High temperature is required to drive the nitration of the deactivated imidazole ring. |

| Work-up | Quenching in water, Neutralization | To precipitate the product and remove excess acid. |

| Typical Yield | >90% | This is a well-optimized industrial process.[3] |

Synthetic Route 1: Direct N-Alkylation of 2-Methyl-5-nitroimidazole

This route is a more direct pathway to the target compound. It involves the reaction of 2-methyl-5-nitroimidazole with a suitable alkylating agent, such as 1,2-dichloroethane.

Mechanistic Insights

The N-alkylation of an imidazole ring proceeds via a nucleophilic substitution mechanism. The imidazole ring contains two nitrogen atoms, but the N-1 is typically the site of alkylation in 2-substituted imidazoles due to steric hindrance from the substituent at the C-2 position. The reaction is generally carried out in the presence of a base, which deprotonates the imidazole ring, increasing its nucleophilicity.

Caption: Mechanism of N-alkylation of 2-methyl-5-nitroimidazole.

Experimental Protocol: N-Alkylation

-

Reaction Setup: To a solution of 2-methyl-5-nitroimidazole in a suitable polar aprotic solvent (e.g., DMF), add a base such as triethylamine (TEA).

-

Addition of Alkylating Agent: Add 1,2-dichloroethane to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to around 70°C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into a cold aqueous solution of sodium chloride (10%).

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with aqueous ammonium chloride and sodium bicarbonate solutions, then dry over anhydrous sodium sulfate.[4] Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

| Parameter | Value/Condition | Rationale |

| Solvent | DMF | A polar aprotic solvent that facilitates SN2 reactions. |

| Base | Triethylamine (TEA) | Deprotonates the imidazole ring to enhance its nucleophilicity. |

| Temperature | 70°C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 24 hours | An empirically determined time for similar reactions to reach completion.[4] |

| Purification | Extraction, Column Chromatography | To isolate the product from unreacted starting materials and byproducts. |

Synthetic Route 2: Chlorination of Metronidazole

This two-step approach first synthesizes Metronidazole, which is then converted to the target chloro-derivative.

Step 2a: Synthesis of Metronidazole

This is a well-established industrial process.[3]

-

Reaction Setup: Dissolve 2-methyl-5-nitroimidazole in a mixture of formic acid and sulfuric acid.

-

Addition of Ethylene Oxide: Heat the solution to 72-108°C and alternately add ethylene oxide and concentrated sulfuric acid.[3]

-

Reaction and Work-up: Maintain the reaction temperature for 2.5-5 hours. After cooling, add water and adjust the pH to 9.5-10.5 with sodium hydroxide to precipitate the product.

-

Purification: Filter, wash, and recrystallize the crude Metronidazole from water.

Step 2b: Chlorination of Metronidazole with Thionyl Chloride

The conversion of the primary alcohol in Metronidazole to an alkyl chloride is efficiently achieved using thionyl chloride (SOCl₂).

Mechanistic Insights

The reaction of an alcohol with thionyl chloride proceeds through a nucleophilic substitution mechanism. The hydroxyl group of the alcohol attacks the electrophilic sulfur atom of thionyl chloride. A subsequent intramolecular SNi (substitution nucleophilic internal) or an SN2 reaction (if a base like pyridine is present) leads to the formation of the alkyl chloride, with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts. The use of pyridine not only scavenges the HCl produced but also promotes an SN2 pathway, leading to an inversion of stereochemistry if a chiral center is present.[1]

Caption: Mechanism for the chlorination of an alcohol using thionyl chloride.

Experimental Protocol: Chlorination

This protocol is based on general procedures for the conversion of alcohols to alkyl chlorides using thionyl chloride.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to capture HCl and SO₂), dissolve Metronidazole in a suitable solvent (e.g., dioxane or chloroform).

-

Addition of Thionyl Chloride: Cool the solution in an ice bath and slowly add thionyl chloride dropwise. The addition of a catalytic amount of DMF can accelerate the reaction.[5]

-

Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for a few hours, monitoring the reaction by TLC.

-

Work-up: Carefully quench the reaction by pouring it into ice-cold water.

-

Isolation and Purification: Neutralize the solution with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

| Parameter | Value/Condition | Rationale |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | A highly effective reagent for converting primary alcohols to alkyl chlorides. Gaseous byproducts simplify purification. |

| Solvent | Dioxane or Chloroform | Inert solvents that are suitable for this reaction. |

| Temperature | Reflux | Provides the necessary activation energy for the reaction. |

| Work-up | Quenching in ice water, Neutralization | To decompose excess thionyl chloride and neutralize the acidic solution. |

| Byproducts | SO₂, HCl | Gaseous byproducts that are easily removed from the reaction mixture. |

Analytical Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.5 ppm), the two methylene groups of the chloroethyl chain (two triplets, in the range of 3.8-4.5 ppm), and the imidazole ring proton (singlet, ~8.0 ppm). |

| ¹³C NMR | Resonances for the methyl carbon, the two methylene carbons of the chloroethyl chain, and the carbons of the imidazole ring. |

| IR Spectroscopy | Characteristic absorption bands for the C-H stretching of the alkyl groups, C=N and C=C stretching of the imidazole ring, and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹).[6] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (189.60 g/mol ) and characteristic fragmentation patterns. |

Safety and Handling

2-Methyl-5-nitroimidazole: Harmful if swallowed.[7]

1,2-Dichloroethane: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation. Suspected of causing cancer.[8]

Thionyl Chloride: Causes severe skin burns and eye damage. Reacts violently with water. Harmful if inhaled.[9]

This compound: Safety data for this specific compound is not extensively available, but it should be handled with care as a potentially toxic and mutagenic compound, given its structural similarity to other nitroimidazoles.

Caption: Key safety and handling procedures for the synthesis.

Conclusion

The synthesis of this compound is a multi-faceted process that can be achieved through robust and well-understood chemical transformations. While direct N-alkylation offers a more streamlined approach, the two-step conversion from the readily available Metronidazole provides an alternative and controllable pathway. A thorough understanding of the reaction mechanisms, careful execution of the experimental protocols, and diligent purification and characterization are paramount to obtaining a high-purity product. Given the biological significance of the nitroimidazole core, the synthesis of this intermediate is a vital step in the development of new therapeutic agents and for ensuring the quality of existing pharmaceuticals.

References

-

Pharmaffiliates. Metronidazole-impurities. [Link]

- Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.

- Al-Wassimy, M. T., et al. (2016). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 8(1), 34-42.

- HUBEI HONGYUAN PHARMA. (2018). Process for producing 2-methyl-5-nitroimidazole. CN105566135B.

-

de Oliveira, R. B., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1328. [Link]

-

PubChem. 2-Methyl-5-nitroimidazole. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole. National Center for Biotechnology Information. [Link]

-

Carl ROTH. (2021). Safety Data Sheet: 1,2-Dichloroethane. [Link]

-

Carl ROTH. (2021). Safety Data Sheet: Thionyl chloride. [Link]

-

Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

- Hassine, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.

-

Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

- Google Patents. (2012). Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol. CN102321028A.

-

Norris, J. (2018). Reaction of alcohols with thionyl chloride. [Link]

-

Organic Chemistry Portal. Alcohol to Chloride - Common Conditions. [Link]

Sources

- 1. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol - Google Patents [patents.google.com]

- 4. 2-Nitro-1-vinyl-1H-imidazole | MDPI [mdpi.com]

- 5. 2-Nitroimidazole(527-73-1) 1H NMR [m.chemicalbook.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. researchgate.net [researchgate.net]

- 9. 13182-81-5|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Mechanism of Action of 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole is a bifunctional molecule designed to exhibit potent cytotoxic effects, particularly in hypoxic environments characteristic of solid tumors. Its mechanism of action is predicated on a dual-pronged assault on cellular integrity, leveraging both the established DNA-alkylating properties of the 2-chloroethyl moiety and the hypoxia-activated cytotoxicity of the 5-nitroimidazole core. This guide elucidates the intricate molecular pathways through which this compound exerts its therapeutic potential, from its initial cellular uptake and bioreductive activation to the downstream consequences of DNA damage and its role as a radiosensitizer. A comprehensive understanding of these mechanisms is paramount for the rational design of novel therapeutics and the optimization of existing treatment regimens in oncology.

Introduction: A Dual-Threat Approach to Targeting Hypoxic Tumors

The tumor microenvironment is often characterized by regions of low oxygen tension, or hypoxia, which contributes to resistance to conventional cancer therapies such as radiation and chemotherapy. This compound has been conceptualized to overcome this therapeutic hurdle. Its chemical architecture combines two key pharmacophores:

-

The 5-Nitroimidazole Core: This heterocyclic system is a well-established prodrug that undergoes selective bioreductive activation in hypoxic cells. This process is catalyzed by intracellular nitroreductases, leading to the formation of highly reactive cytotoxic species.

-

The 2-Chloroethyl Group: This functional group is a classic DNA alkylating agent. It can form covalent adducts with DNA bases, leading to strand breaks, cross-linking, and ultimately, cell death.

This guide will dissect the synergistic interplay of these two moieties, providing a detailed examination of the compound's journey from a stable prodrug to a potent cytotoxic agent.

Physicochemical Properties

A foundational understanding of the molecule's physical and chemical characteristics is essential for interpreting its biological activity.

| Property | Value | Source |

| Molecular Formula | C₆H₈ClN₃O₂ | PubChem[1] |

| Molecular Weight | 189.60 g/mol | PubChem[1] |

| CAS Number | 13182-81-5 | PubChem[1] |

| Appearance | Solid (predicted) | |

| Solubility | Expected to have moderate lipophilicity | Inferred from structure |

The Central Paradigm: Hypoxia-Selective Bioreductive Activation

The cornerstone of the therapeutic selectivity of this compound lies in the bioreductive activation of its 5-nitro group, a process that is significantly enhanced under hypoxic conditions.

The Role of Nitroreductases

Nitroreductases are a class of enzymes that catalyze the reduction of nitroaromatic compounds.[2] These enzymes are more active in the low-oxygen environment of hypoxic cells. In normoxic tissues, molecular oxygen can intercept the partially reduced nitroimidazole, re-oxidizing it back to the parent compound in a "futile cycle" of reduction.[3] This oxygen-dependent re-oxidation spares healthy, well-oxygenated tissues from the cytotoxic effects of the activated drug.

The Reductive Pathway and Generation of Reactive Species

The reduction of the 5-nitro group is a stepwise process that generates a cascade of highly reactive intermediates:

-

One-electron reduction: The nitro group accepts an electron to form a nitro radical anion.

-

Further reduction: This radical anion can undergo further reduction to form nitroso and hydroxylamine derivatives.

-

Cytotoxic Effectors: These reduced species are highly reactive and can interact with a variety of cellular macromolecules, most notably DNA, to induce cytotoxicity.

Figure 1. Bioreductive activation of this compound in hypoxic cells.

The Dual-Pronged Assault on DNA Integrity

The cytotoxicity of this compound is primarily attributed to its ability to induce significant DNA damage through two distinct but complementary mechanisms.

DNA Alkylation by the 2-Chloroethyl Moiety

The 2-chloroethyl group is a well-characterized alkylating agent that can covalently modify DNA bases, particularly the N7 position of guanine.[4] This alkylation can lead to several forms of DNA damage:

-

Monoadducts: The initial attachment of the chloroethyl group to a single DNA base.

-

Interstrand Cross-links (ICLs): The chloroethyl group can react with a second guanine on the complementary DNA strand, forming a covalent linkage that prevents DNA replication and transcription.[4][5]

-

DNA Strand Breaks: The formation of adducts can destabilize the DNA backbone, leading to single- and double-strand breaks.

Figure 2. DNA damage cascade initiated by the 2-chloroethyl moiety.

DNA Damage by Reduced Nitroimidazole Intermediates

As previously described, the bioreductive activation of the 5-nitroimidazole core generates highly reactive species. It is speculated that these reactive intermediates, such as the nitroso and hydroxylamine derivatives, can directly interact with DNA, causing oxidative damage and strand breaks, further contributing to the overall genotoxicity of the compound.[6]

Synergistic Cytotoxicity and Cellular Consequences

The combination of DNA alkylation and damage from reduced nitroimidazole metabolites results in a potent synergistic cytotoxic effect. This overwhelming DNA damage triggers a cascade of cellular responses:

-

Activation of DNA Damage Response (DDR) Pathways: Cellular machinery detects the DNA lesions and activates signaling pathways, such as the ATM and ATR kinases, to arrest the cell cycle and allow for DNA repair.

-

Cell Cycle Arrest: The cell cycle is halted, typically at the G2/M checkpoint, to prevent the propagation of damaged DNA.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the cell is programmed for self-destruction through apoptosis.

Role as a Radiosensitizer

In addition to its intrinsic cytotoxicity, this compound is designed to function as a radiosensitizer, enhancing the efficacy of radiation therapy in hypoxic tumors.

The Oxygen Mimetic Effect

Radiation therapy exerts its cytotoxic effects primarily through the generation of free radicals from the radiolysis of water. In the presence of oxygen, these free radicals react with DNA, creating permanent, lethal damage. In hypoxic cells, the absence of oxygen allows for the chemical repair of these initial DNA lesions, rendering the cells radioresistant.

Nitroimidazoles, due to their electron-affinic nature, can "mimic" the role of oxygen in "fixing" this radiation-induced DNA damage.[7] By reacting with the DNA radicals, they prevent their repair, thereby sensitizing hypoxic cells to the effects of radiation.

Figure 3. Oxygen mimetic effect of this compound in radiosensitization.

Experimental Protocols for Mechanistic Elucidation

The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound.

Nitroreductase Activity Assay

This assay determines the ability of cellular extracts to activate the nitroimidazole prodrug.

Protocol:

-

Prepare Cell Lysates: Culture cells of interest (e.g., cancer cell line) under both normoxic and hypoxic conditions. Harvest cells and prepare cytosolic and/or microsomal fractions by differential centrifugation.

-

Reaction Mixture: In a 96-well plate, combine the cell lysate, NADPH (as a cofactor), and this compound in a suitable buffer.

-

Incubation: Incubate the reaction mixture under anaerobic conditions.

-

Detection: Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADPH consumption is proportional to the nitroreductase activity.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

-

Cell Treatment: Treat cells with varying concentrations of this compound for a defined period.

-

Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to an electric field.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope. Damaged DNA with strand breaks will migrate further in the electric field, forming a "comet tail."

-

Quantification: Analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail moment, percentage of DNA in the tail).

Clonogenic Survival Assay for Radiosensitization

This assay assesses the ability of the compound to enhance radiation-induced cell killing.

Protocol:

-

Cell Plating: Seed a known number of cells into culture dishes and allow them to attach.

-

Drug Treatment and Hypoxia: Expose the cells to the compound under hypoxic conditions for a specified duration.

-

Irradiation: Irradiate the cells with a range of radiation doses.

-

Colony Formation: Remove the drug and return the cells to normoxic conditions. Allow the cells to grow for 10-14 days until visible colonies form.

-

Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment group and plot survival curves. The sensitizer enhancement ratio (SER) can be calculated as the ratio of the radiation dose required to achieve a certain level of cell killing in the absence and presence of the compound.

Conclusion and Future Directions

This compound represents a rationally designed therapeutic agent that exploits the unique physiology of the tumor microenvironment. Its dual mechanism of action, combining hypoxia-activated cytotoxicity with DNA alkylation, and its potential as a radiosensitizer, make it a compelling candidate for further preclinical and clinical investigation. Future research should focus on elucidating the precise nature of the DNA adducts formed, identifying the specific nitroreductases involved in its activation, and evaluating its efficacy and safety in in vivo tumor models. A deeper understanding of its molecular interactions will undoubtedly pave the way for the development of more effective and targeted cancer therapies.

References

-

PubChem. 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole. Available at: [Link].

- Wardman, P. (2007). Chemical Radiosensitizers for Use in Radiotherapy. Clinical Oncology, 19(6), 397-417.

- Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.

- Kohn, K. W. (1977). Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas. Cancer Research, 37(5), 1450-1454.

- Duan, J. X., et al. (2008). A new synthesis of evofosfamide (TH-302), a hypoxia-activated prodrug. Molecules, 13(12), 3059-3066.

- Thomas, C., & Gwenin, C. D. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Biology, 10(5), 388.

-

Bionity. Crosslinking of DNA. Available at: [Link].

- Sasai, K., et al. (1990). Radiosensitization by 2-nitroimidazole nucleoside analog RP-170: radiosensitizing effects under both intravenous and oral administration. Japanese Journal of Cancer Research, 81(11), 1113-1118.

- Rauth, A. M., et al. (1984). In vitro hypoxic cytotoxicity of nitroimidazoles: uptake and cell cycle phase specificity. International Journal of Radiation Oncology, Biology, Physics, 10(8), 1293-1296.

- Duan, J., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), 4487.

- Hay, M. P., et al. (2003). 4-Nitro-1H-imidazol-1-yl- and 2-methyl-5-nitro-1H-imidazol-1-yl analogues of the DNA minor groove binder Pibenzimol: synthesis, DNA binding, and biological activity. Journal of Medicinal Chemistry, 46(25), 5533-5545.

- Fiumicino, S., et al. (2000). Sensitivity to DNA cross-linking chemotherapeutic agents in mismatch repair-defective cells in vitro and in xenografts. International Journal of Cancer, 85(4), 590-596.

Sources

- 1. 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | C6H8ClN3O2 | CID 83210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crosslinking_of_DNA [bionity.com]

- 5. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole (Ornidazole)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole, widely known as Ornidazole, is a third-generation 5-nitroimidazole derivative.[1][2] It is a potent antimicrobial agent with a broad spectrum of activity against anaerobic bacteria and various protozoa.[1][3] This guide provides a comprehensive overview of the essential physicochemical properties of Ornidazole, offering insights into its behavior that are critical for formulation development, analytical method design, and understanding its mechanism of action.

Ornidazole's clinical efficacy is intrinsically linked to its chemical structure and resulting physicochemical characteristics. The nitro group at the 5-position of the imidazole ring is crucial for its antimicrobial activity.[1] This functionality undergoes reduction within anaerobic organisms, leading to the formation of reactive intermediates that disrupt microbial DNA synthesis and induce cell death.[1][4] A thorough understanding of its solubility, stability, and other physical properties is paramount for optimizing its delivery and therapeutic effectiveness.

Chemical and Physical Properties

Ornidazole presents as a white to yellowish microcrystalline powder.[5] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₀ClN₃O₃ | [3] |

| Molecular Weight | 219.63 g/mol | [5] |

| Appearance | White to yellowish microcrystalline powder | [5] |

| Melting Point | 85-90 °C | [6] |

| Boiling Point (Predicted) | 443.2 ± 40.0 °C | [4][6] |

| pKa | 2.4 ± 0.1 | [5] |

| LogP (Computed) | 0.6 | [3] |

Expert Insight: The relatively low melting point of Ornidazole is an important consideration for manufacturing processes, particularly those involving heat, such as hot-melt extrusion. The acidic pKa of 2.4 indicates that Ornidazole is a weak base and will be predominantly in its non-ionized form at physiological pH, which influences its absorption and distribution.[5] The computed LogP value suggests a moderate lipophilicity, which is consistent with its ability to penetrate microbial cells.[3]

Solubility Profile

The solubility of a drug substance is a critical determinant of its bioavailability and formulation design. Ornidazole exhibits varied solubility in different solvents, a key consideration for developing both aqueous and non-aqueous formulations.

| Solvent | Solubility | Temperature | Source(s) |

| Water | 8.03 mg/mL | 28 ± 1 °C | [7][8][9] |

| 10 M Urea Solution | 82.20 mg/mL | 28 ± 1 °C | [7] |

| Ethanol | ~10 mg/mL | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | ~14 mg/mL | Not Specified | |

| Dimethylformamide (DMF) | ~25 mg/mL | Not Specified | |

| Acetonitrile:Methanol (70:30) | Soluble | Not Specified | [10] |

| Melted Phenol | >700 mg/g | 50-60 °C | [11] |

Expert Insight: The enhanced solubility of Ornidazole in a 10 M urea solution highlights the potential for using hydrotropic agents to develop aqueous formulations with higher drug concentrations.[7] The solubility in organic solvents like ethanol, DMSO, and DMF is valuable information for the development of analytical methods and certain topical or parenteral formulations.[12]

Spectroscopic Properties

UV-Visible spectroscopy is a fundamental technique for the identification and quantification of Ornidazole.

| Solvent | λmax (nm) | Notes | Source(s) |

| Water | 319 nm | - | [7][13] |

| 2-Propanol | 288 nm, 312 nm | - | |

| Aqueous H₂SO₄ | 276 nm | - | [6] |

| Water | 430 nm | After derivatization | [1] |

| Water | 320 nm | - | [14] |

Expert Insight: The choice of solvent significantly influences the UV absorption maxima of Ornidazole. For quantitative analysis, it is crucial to use a consistent solvent system and validate the method accordingly. The derivatization method, which results in a bathochromic shift to 430 nm, can be employed to enhance specificity and sensitivity in complex matrices.[1]

Analytical Methodologies

Accurate and precise analytical methods are essential for quality control and pharmacokinetic studies of Ornidazole.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of Ornidazole in bulk drug and pharmaceutical formulations.

This protocol provides a step-by-step method for the analysis of Ornidazole in tablet dosage forms.

Caption: HPLC workflow for the analysis of Ornidazole tablets.

Expert Insight: The choice of a C18 column and a mobile phase consisting of a phosphate buffer and acetonitrile is a common and robust approach for the reversed-phase HPLC analysis of moderately polar compounds like Ornidazole.[15] The pH of the mobile phase is critical for achieving good peak shape and retention time. Method validation according to ICH guidelines is essential to ensure the reliability of the results.[10]

UV-Visible Spectrophotometry

A simple and cost-effective method for the quantification of Ornidazole, particularly in bulk form and simple formulations.

This protocol outlines a non-derivatization method for the quantification of Ornidazole.

Caption: Workflow for UV-Vis spectrophotometric quantification of Ornidazole.

Expert Insight: The use of a hydrotropic agent like urea can be advantageous for preparing aqueous stock solutions of Ornidazole at higher concentrations, which can then be diluted for analysis.[7] It is crucial to prepare a reagent blank containing all the components except the analyte to zero the spectrophotometer.

Stability Profile

Understanding the stability of Ornidazole under various stress conditions is critical for determining its shelf-life and appropriate storage conditions.

-

Alkaline and Acidic Conditions: Ornidazole is susceptible to degradation in both alkaline and highly acidic media.[16]

-

Oxidative Stress: The drug degrades in the presence of oxidizing agents like hydrogen peroxide.[5]

-

Photostability: Degradation occurs in the presence of light, particularly in acidic conditions.[16]

Expert Insight: Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[16][17][18] The degradation pathways of Ornidazole can involve hydrolysis and oxidation of the molecule.

Polymorphism

Ornidazole is known to exist in different polymorphic forms, which can have different physical properties, including melting point and solubility.[2][19][20] This can have significant implications for the drug's bioavailability and the stability of the final dosage form.

Expert Insight: Characterization of the polymorphic form of Ornidazole in the raw material and the final product is crucial for ensuring consistent product quality and performance. Techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify and differentiate between polymorphs.[2][19][20]

Mechanism of Action: A Physicochemical Perspective

The therapeutic effect of Ornidazole is a direct consequence of its chemical structure and physicochemical properties.

Caption: Simplified mechanism of action of Ornidazole.

Expert Insight: The lipophilicity of Ornidazole, as indicated by its LogP value, facilitates its passive diffusion across the microbial cell membrane. The low redox potential of the nitro group allows for its selective reduction in the anaerobic environment of the target pathogens, leading to the generation of cytotoxic radicals. This selective activation is the basis for its targeted antimicrobial activity with minimal effect on human cells.

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of Ornidazole. A comprehensive understanding of its solubility, stability, spectroscopic characteristics, and analytical methodologies is indispensable for the successful development of robust and effective pharmaceutical products. The interplay between its chemical structure and physical properties ultimately governs its therapeutic efficacy as a potent antimicrobial agent. The information presented herein serves as a valuable resource for researchers and scientists engaged in the formulation, analysis, and further investigation of this important drug molecule.

References

-

International Journal of Science and Research Archive. (2024). Method development and validation of ornidazole by using RP-HPLC. [Link]

-

Rajesh, P., et al. (2015). Experimental and Theoretical study of Ornidazole. ResearchGate. [Link]

-

Hizarcioglu, S. Y., Ay, Z. A., & Ozyazici, M. (2005). Bioavailability File : Ornidazole. FABAD Journal of Pharmaceutical Sciences, 30(3), 133-144. [Link]

-

Sahoo, P. K., et al. (2012). HPLC Method for Quantification of Ornidazole in Human Plasma. Asian Journal of Chemistry, 24(1), 333-336. [Link]

-

Welsingh, M. J., et al. (2021). Analytical method development and validation of ornidazole by using uv spectroscopy. Current Trends in Pharmacy and Pharmaceutical Chemistry, 3(2), 1-5. [Link]

-

PubChem. (n.d.). Ornidazole. National Center for Biotechnology Information. [Link]

-

Maheshwari, R. K., & Indurkhya, A. (2010). Solid as Solvent- Novel Technique for Spectrophotometric Analysis of Ornidazole Tablets Using Melted Phenol as Solvent. ResearchGate. [Link]

-

Grewal, A. S., et al. (2012). Visible spectrophotometric estimation of ornidazole in pure and pharmaceutical formulation. International Journal of ChemTech Research, 4(3), 1044-1049. [Link]

-

Agrawal, G. P., & Garg, A. (2019). Polymorphic Transformation of Ornidazole with Nicotinamide in Solid Dispersion to Enhance Solubility and Dissolution Rate. Latin American Journal of Pharmacy, 38(11), 2265-72. [Link]

-

Bakshi, M., & Singh, S. (2004). The ICH guidance in practice: stress degradation studies on ornidazole and development of a validated stability-indicating assay. Journal of pharmaceutical and biomedical analysis, 36(4), 769–775. [Link]

-

Welsingh, M. J., et al. (2021). Analytical method development and validation of ornidazole by using uv spectroscopy. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

-

Allied Academies. (2015). Novel Technique for Spectrophotometric Analysis of Ornidazole Tablets Using Melted Phenol as Solvent. [Link]

-

El-Gindy, A., Emara, S., & Shaaban, H. (2012). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Walsh Medical Media. [Link]

-

National Medicines Laboratory. (n.d.). Ornidazole Tablets. [Link]

-

Agrawal, G. P., & Garg, A. (2020). Polymorphic transformation of ornidazole with nicotinamide in solid dispersion to enhance solubility and dissolution rate. ResearchGate. [Link]

-

Bakshi, M., & Singh, S. (2004). The ICH guidance in practice: stress degradation studies on ornidazole and development of a validated stability-indicating assay. PubMed. [Link]

-

Krishna, R., et al. (2005). Validated HPLC method for the determination of ornidazole in human serum and urine. Indian Journal of Pharmaceutical Sciences, 67(3), 301. [Link]

-

Maheshwari, R. K. (2006). New Spectrophotometric Estimation of Ornidazole Tablets Employing Urea as a Hydrotropic Solubilizing Additive. Indian journal of pharmaceutical sciences, 68(2), 234–236. [Link]

-

Jain, A., et al. (2009). STUDY OF POLYMORPHIC TRANSFORMATION OF ORNIDAZOLE DRUG BY DIFFERENTIAL SCANNING CALORIMETRY AND OTHER COMPLEMENTARY TECHNIQUES. ResearchGate. [Link]

-

Muddukrishna, B. S., et al. (2018). Stability Indicating Assay Method Development and Validation for Simultaneous Estimation of Ofloxacin and Ornidazole by RP-HPLC. Research Journal of Pharmacy and Technology, 11(11), 4883-4889. [Link]

-

de Oliveira, M. A. L., et al. (2017). Thermal characterization of antimicrobial drug ornidazole and its compatibility in a solid pharmaceutical product. Journal of thermal analysis and calorimetry, 127(1), 79-88. [Link]

-

Boiling Point Calculator. (n.d.). [Link]

-

Development and Validation of an RP-HPLC Method for Simultaneous Analysis of Ofloxacin and Ornidazole in Tablets. ResearchGate. (2013). [Link]

-

Maheshwari, R. K. (2016). Novel spectrophotometric quantitative analysis of ornidazole tablets using solids (Eutectic liquid of phenol and lignocaine hydrochloride) as solvent. The Pharma Innovation Journal, 5(2), 22-25. [Link]

-

Maheshwari, R. K. (2015). Novel Technique for Spectrophotometric Analysis of Ornidazole Tablets Using Melted Phenol as Solvent. Allied Academies. [Link]

Sources

- 1. Analytical method development and validation of ornidazole by using uv spectroscopy - Curr Trends Pharm Pharm Chem [ctppc.org]

- 2. medipol.edu.tr [medipol.edu.tr]

- 3. Ornidazole | C7H10ClN3O3 | CID 28061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ornidazole CAS#: 16773-42-5 [m.chemicalbook.com]

- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 6. Ornidazole | 16773-42-5 [chemicalbook.com]

- 7. New Spectrophotometric Estimation of Ornidazole Tablets Employing Urea as a Hydrotropic Solubilizing Additive - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. alliedacademies.org [alliedacademies.org]

- 10. ijsra.net [ijsra.net]

- 11. alliedacademies.org [alliedacademies.org]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. The ICH guidance in practice: stress degradation studies on ornidazole and development of a validated stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. archives.ijper.org [archives.ijper.org]

- 19. researchgate.net [researchgate.net]

- 20. ptfarm.pl [ptfarm.pl]

1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole CAS number 13182-81-5

An In-depth Technical Guide to 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole (CAS 13182-81-5)

Foreword: Situating a Key Intermediate in Nitroimidazole Chemistry

This compound, also known as Chlorometronidazole, occupies a critical nexus in the landscape of pharmaceutical chemistry. While not an end-product therapeutic itself, its structural relationship to blockbuster drugs like Metronidazole and Ornidazole makes it a compound of significant interest.[1][2] It serves as a vital synthetic intermediate and, just as importantly, as a potential process-related impurity that must be rigorously monitored and controlled during drug manufacturing.[3][4] This guide provides an in-depth technical exploration of this molecule, moving from its fundamental physicochemical properties and synthesis to its mechanistic implications, analytical characterization, and practical applications in a research and development setting. The content herein is curated for the practicing scientist, offering not just data, but the causal logic behind the protocols and interpretations presented.

Section 1: Core Molecular Profile and Physicochemical Characteristics

Understanding the fundamental properties of a molecule is the bedrock of all subsequent experimental design. This compound is a derivative of the 5-nitroimidazole class, a scaffold renowned for its efficacy against anaerobic bacteria and protozoa.[5][6] The introduction of a chloroethyl group at the N-1 position significantly alters the polarity and reactivity compared to its hydroxylated counterpart, Metronidazole.[7]

Identity and Structural Data

The compound is unambiguously identified by its CAS Registry Number, 13182-81-5.[8][9] Its core structure consists of a 2-methyl-5-nitroimidazole ring N-alklyated with a 2-chloroethyl chain.[10]

Physicochemical Properties

A summary of the key computed and experimental properties is presented below. These values are critical for predicting solubility, designing reaction conditions, and developing analytical methods.

| Property | Value | Source |

| CAS Number | 13182-81-5 | PubChem[10] |

| Molecular Formula | C₆H₈ClN₃O₂ | PubChem[10] |

| Molecular Weight | 189.60 g/mol | PubChem[10] |

| IUPAC Name | This compound | PubChem[10] |

| Appearance | White to off-white crystalline powder | Inferred from related compounds[11] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, methanol, acetone | Inferred from related compounds[11] |

| Melting Point | Data not widely published; Ornidazole melts at 85-90°C | ChemicalBook[12] |

Section 2: Synthesis and Purification Strategies

The synthesis of this compound is not commonly detailed as a primary product. However, its structure strongly suggests two primary synthetic routes, both leveraging widely available starting materials. The choice between these pathways often depends on the cost of starting materials, desired purity profile, and scale of the reaction.

Pathway A: Chlorination of Metronidazole

This is the most direct and logical approach. Metronidazole, which is 1-(2-hydroxyethyl)-2-methyl-5-nitro-1H-imidazole, can be converted to the target compound via a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom.

Causality: Thionyl chloride (SOCl₂) is an excellent reagent for this transformation. It reacts with the alcohol to form a chlorosulfite intermediate, which then readily undergoes intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. This drives the reaction to completion, typically resulting in high yields. Pyridine or another mild base is often used to neutralize the HCl generated.[5]

Experimental Protocol: Chlorination of Metronidazole

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend Metronidazole (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Cooling: Cool the suspension to 0°C in an ice bath.

-

Reagent Addition: Slowly add thionyl chloride (1.1-1.5 eq) dropwise via the dropping funnel over 30-60 minutes. The reaction is exothermic.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 40-60°C) for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice to quench the excess thionyl chloride.

-

Neutralization & Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Workflow for the synthesis via chlorination of Metronidazole.

Pathway B: Alkylation of 2-Methyl-5-nitroimidazole

An alternative route involves the direct N-alkylation of 2-methyl-5-nitroimidazole (2-MNI), a common precursor in the synthesis of many nitroimidazole drugs.[][14]

Causality: 2-MNI has an acidic proton on the imidazole ring. In the presence of a base, it can be deprotonated to form a nucleophilic anion. This anion can then react with an alkylating agent like 1-bromo-2-chloroethane or 1,2-dichloroethane in an Sₙ2 reaction to form the desired product. The choice of a base (e.g., NaH, K₂CO₃) and solvent (e.g., DMF, Acetonitrile) is critical to optimize the yield and minimize side reactions.

Section 3: Biological Mechanism of Action (Predicted)

As a 5-nitroimidazole derivative, the biological activity of this compound is predicated on the reductive activation of its nitro group.[15] This mechanism is the cornerstone of the antimicrobial and radiosensitizing effects of this entire class of compounds.

The Reductive Activation Cascade:

-

Cellular Entry: The neutral, relatively lipophilic molecule passively diffuses into the target anaerobic cell (e.g., Clostridium difficile, Trichomonas vaginalis).

-

Electron Transfer: Inside the low-redox-potential environment of the anaerobe, proteins like ferredoxin donate an electron to the 5-nitro group.

-

Radical Formation: This one-electron reduction transforms the nitro group (R-NO₂) into a highly reactive nitroso radical anion (R-NO₂⁻•).[15]

-

Macromolecular Damage: This radical species, and subsequent reduction products, are cytotoxic. They can covalently bind to and induce strand breaks in microbial DNA, inhibiting nucleic acid synthesis and leading to rapid cell death.[1][16]

This process is selective for anaerobic or hypoxic cells because, in the presence of oxygen, the radical anion is rapidly re-oxidized back to the parent nitro compound, a "futile cycle" that prevents the accumulation of toxic radicals and spares aerobic host cells.

Caption: Predicted mechanism of action via reductive activation.

Section 4: Applications in Pharmaceutical R&D

The primary utility of this compound is not as a direct therapeutic agent but as a tool in the development and manufacturing of other active pharmaceutical ingredients (APIs).

-

Synthetic Intermediate: It is a key building block for more complex 5-nitroimidazole derivatives. The chloroethyl group is a versatile handle for further chemical modification, allowing for the introduction of different functional groups through nucleophilic substitution reactions. For example, reaction with an amine could yield a new series of drug candidates.

-

Reference Standard: In the synthesis of drugs like Ornidazole, which features a 1-(3-chloro-2-hydroxypropyl) side chain, this compound can arise as a process-related impurity.[2][17] Therefore, a well-characterized standard of this compound is essential for:

Section 5: Analytical Characterization Workflow

Rigorous analytical characterization is non-negotiable to confirm the identity and purity of this compound, whether it is a synthesized intermediate or a reference standard.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR would show characteristic signals for the methyl group, the two methylene groups of the ethyl chain, and the lone proton on the imidazole ring.

-

Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups. Expected peaks would include strong absorptions for the C-NO₂ group (typically around 1520 and 1360 cm⁻¹) and C-Cl stretching.[18]

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, confirming the elemental composition. Electron Impact (EI-MS) is a common technique for such molecules.[18]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.

Protocol: Reverse-Phase HPLC for Purity Analysis

-

System Preparation: Use a standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically effective.

-

Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). A common starting point could be a 60:40 mixture of water and methanol.[14]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the nitroimidazole chromophore absorbs strongly, typically around 310-320 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 0.5-1.0 mg/mL.

-

Injection: Inject 10-20 µL of the sample solution.

-

Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Caption: Standard workflow for purity analysis using HPLC.

Section 6: Safety, Handling, and Storage

As with all nitroaromatic compounds and chlorinated hydrocarbons, appropriate safety precautions must be observed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[19]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[20][21] Avoid contact with skin and eyes.[19][22]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from strong oxidizing agents.[20][23]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

References

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2014). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 6(5), 346-353. [Link]

-

Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole. PubChem Compound Database. [Link]

-

Chalikias, N., et al. (2005). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 10(1), 122-127. [Link]

- Google Patents. (n.d.). CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol.

-

Pharmaffiliates. (n.d.). Metronidazole-impurities. [Link]

-

Pharmaffiliates. (n.d.). Ornidazole-impurities. [Link]

-

Kumar, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(15), 4933. [Link]

-

SynZeal. (n.d.). Metronidazole Impurities. [Link]

- Google Patents. (n.d.). CN103483265A - Metronidazole production method.

-

SynZeal. (n.d.). Ornidazole Impurities. [Link]

-

CAS Common Chemistry. (n.d.). 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole. [Link]

-

Wikipedia. (n.d.). Nitroimidazole. [Link]

-

Pande, V.V., & Chandorkar, J.G. (2009). A Sensitive HPLC Method of determination of 2-Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. International Journal of PharmTech Research, 1(2), 310-313. [Link]

-

National Center for Biotechnology Information. (n.d.). Metronidazole. PubChem Compound Database. [Link]

-

USP. (n.d.). Metronidazole Benzoate. [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Imidazole. [Link]

-

Wang, Y., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Journal of Pharmaceutical and Biomedical Analysis, 247, 116238. [Link]

-

Al-Wahaibi, L. H., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22939-22960. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Metronidazole Impurities | SynZeal [synzeal.com]

- 4. Ornidazole Impurities | SynZeal [synzeal.com]

- 5. jocpr.com [jocpr.com]

- 6. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | C6H8ClN3O2 | CID 83210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS 13182-89-3: Metronidazole benzoate | CymitQuimica [cymitquimica.com]

- 12. Ornidazole | 16773-42-5 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 16. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Ornidazole Isomer (Impurity) | LGC Standards [lgcstandards.com]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. fishersci.com [fishersci.com]

- 21. pharmacopoeia.com [pharmacopoeia.com]

- 22. carlroth.com [carlroth.com]

- 23. Metronidazole Benzoate [drugfuture.com]

biological activity of 2-methyl-5-nitroimidazole derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Methyl-5-Nitroimidazole Derivatives

The 2-methyl-5-nitroimidazole scaffold is a cornerstone in the field of antimicrobial and antiprotozoal chemotherapy. First rising to prominence with the advent of metronidazole, this chemical moiety has proven to be remarkably versatile, leading to the development of numerous derivatives like tinidazole, secnidazole, and ornidazole.[1][2] These agents are the frontline treatment for infections caused by anaerobic bacteria and various protozoa.[1][2] This guide serves as a technical deep-dive for researchers and drug development professionals, elucidating the fundamental principles that govern the biological activity of this critical class of compounds. We will explore the intricate mechanism of action, dissect the key structure-activity relationships that drive efficacy, and provide validated experimental protocols for assessing the activity of novel derivatives. The narrative moves beyond simple facts to explain the causality behind the scaffold's success and the strategic thinking required for developing next-generation agents.

The Pharmacophore: Deconstructing the 2-Methyl-5-Nitroimidazole Core

The remarkable biological activity of this class of compounds is not accidental; it is intrinsically linked to the specific arrangement of its core structure. The simplest structural unit required for activity is a 1-alkyl-2-methyl-5-nitroimidazole.[1][2]

-

The Indispensable 5-Nitro Group : The nitro group at the 5-position of the imidazole ring is the absolute prerequisite for biological activity.[1][3] This group serves as an electron sink, and its reduction under low-oxygen conditions is the event that initiates the entire cytotoxic cascade. Its position is critical; it must be sterically unhindered to interact with the necessary microbial reductase enzymes.[1]

-

The 2-Methyl Group : While the 5-nitro group is the functional warhead, the methyl group at the C-2 position plays a crucial role in modulating the electronic properties of the imidazole ring and may contribute to the steric protection of the nitro group, influencing the compound's metabolism and physicochemical properties.[1]

-

The N-1 Substituent : The substituent at the N-1 position is the primary site for synthetic modification. This position is key to influencing the compound's pharmacokinetic and pharmacodynamic properties, including solubility, tissue penetration, and metabolic stability. The diversity of side chains in drugs like metronidazole, secnidazole, and tinidazole is a testament to the importance of this position in fine-tuning the drug's overall profile.[1][2]

Mechanism of Action: The Chemistry of Selective Cytotoxicity

2-Methyl-5-nitroimidazole derivatives are classic examples of prodrugs.[2][4] They are administered in an inactive form and require bioactivation within the target pathogen to exert their lethal effects. This activation is highly selective for anaerobic or microaerophilic organisms, which provides a significant therapeutic window and spares host cells.

The Reductive Activation Cascade

The mechanism is a two-step process initiated under low redox potential conditions, characteristic of anaerobic environments.[4]

-

Cellular Uptake and Reduction : The neutral prodrug diffuses into the microorganism. Inside the cell, low-redox-potential electron-transfer proteins, such as ferredoxin or flavodoxin (and associated enzymes like pyruvate:ferredoxin oxidoreductase or nitroreductases), donate an electron to the 5-nitro group.[2][4][5]

-

Generation of Reactive Species : This one-electron reduction transforms the nitro group into a highly reactive nitroso radical anion.[5] This radical is unstable and can undergo further reduction to generate other cytotoxic intermediates, including hydroxylamines and other reactive nitrogen species.[4][6]

Under normal oxygen (aerobic) conditions, this process is futile. Any nitroso radical formed is immediately re-oxidized back to the parent nitro compound by molecular oxygen, preventing the accumulation of cytotoxic agents. This "futile cycling" is the chemical basis for the selective toxicity of these drugs against anaerobes.[5]

Cellular Targets and Lethal Consequences

The reactive metabolites generated from the nitro group reduction are indiscriminate in their reactivity and wreak havoc within the cell.[7] They form covalent adducts with critical macromolecules, leading to widespread cellular damage.[4] The primary target is thought to be DNA, where the reactive species cause strand breaks, helix destabilization, and inhibition of nucleic acid synthesis, ultimately triggering cell death.[1][2][5] Proteins and lipids are also targeted, disrupting essential metabolic and structural functions.[4]

A Broad Spectrum of Biological Activity

While renowned for their efficacy against anaerobes and protozoa, the derivatization of the 2-methyl-5-nitroimidazole core has unlocked a wider range of biological activities.

-

Antiprotozoal Activity : This is the hallmark of the class. They are highly effective against neglected tropical diseases (NTDs) including giardiasis (Giardia lamblia), trichomoniasis (Trichomonas vaginalis), and amoebiasis (Entamoeba histolytica).[4][6][8][9] The increasing prevalence of resistance to metronidazole necessitates the development of new derivatives to maintain therapeutic efficacy.[2][8]

-

Antibacterial Activity : Their primary antibacterial use is against anaerobic bacteria like Clostridium spp.[3] and Bacteroides spp. However, novel synthetic derivatives have demonstrated promising activity against aerobic bacteria, including Gram-positive strains like Staphylococcus aureus and Streptococcus B, and even some Gram-negative strains.[10][11] This expansion of the activity spectrum is a significant area of current research.

-

Anticancer and Radiosensitizing Activity : The hypoxic (low oxygen) microenvironment of solid tumors is biochemically similar to that of anaerobic microbes. This has been exploited by using nitroimidazoles as hypoxic cell radiosensitizers.[7][12] In this context, the drug is preferentially reduced in cancer cells, and the resulting radicals are believed to "fix" radiation-induced DNA damage, making it irreparable and enhancing the killing effect of radiotherapy.

-

Antifungal and Antitubercular Activity : Some novel derivatives have shown moderate activity against fungi like Candida albicans and Aspergillus niger.[1][11] Furthermore, while metronidazole itself is only active against Mycobacterium tuberculosis under anaerobic conditions, related nitroimidazole classes have yielded potent antitubercular drugs, highlighting the potential of this scaffold.[13]

Table 1: Comparative Antimicrobial Activity of Selected Derivatives

| Compound/Derivative | Target Organism | Activity Metric (MIC/EC50) | Reference |

| Metronidazole | G. lamblia (Mtz-S) | EC50 = 6.1 µM | [8] |

| Benzene sulfonated metronidazole (M1) | Staphylococcus aureus | MIC = 250 µg/mL | [10] |

| Phenylacetamide metronidazole (M3) | Streptococcus B | MIC = 187.5 µg/mL | [10] |

| Naphthalimide-metronidazole (7b) | Proteus vulgaris | MIC = 0.002 µmol/mL | [2] |

| Naphthalimide-metronidazole (7b) | Shigella dysenteriae | MIC = 0.01 µmol/mL | [2] |

| Secnidazole-Oxadiazole (11) | E. coli, S. aureus | MIC = 1.56-3.13 µg/mL | [12] |

| Secnidazole-Oxadiazole (12) | E. coli, S. aureus | MIC = 1.56-6.25 µg/mL | [12] |

Dissecting the Structure-Activity Relationship (SAR)

Optimizing the biological activity of 2-methyl-5-nitroimidazole derivatives is a classic medicinal chemistry endeavor. The causality behind improved potency or expanded spectrum often lies in strategic modifications to the core scaffold.

-

N-1 Side Chain Modifications : This is the most explored avenue for derivatization. The alcoholic functional group present in metronidazole and secnidazole is a versatile chemical handle for creating esters, ethers, and other conjugates.[1][10]

-

Rationale : Introducing more lipophilic groups can enhance cell membrane penetration.[1] Conversely, adding polar groups can improve solubility and potentially interact with different biological targets.[8] Attaching other pharmacologically active moieties can create hybrid molecules with dual mechanisms of action. For example, linking to an oxadiazole scaffold has been shown to yield potent inhibitors of bacterial FabH enzymes.[12]

-

-

The C-2 Position : While the methyl group is common, modifications here can influence the compound's redox potential. The orientation of substituents at or near this position relative to the nitro group can be a critical determinant of activity.[14]

-

Rationale : Altering the electronic nature of the imidazole ring can make the nitro group easier or harder to reduce, directly impacting the rate of activation. Steric bulk at this position can also influence how the molecule fits into the active site of activating enzymes.

-

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method provides a quantitative measure of a compound's potency.

-

Objective : To determine the lowest concentration of a derivative that visibly inhibits the growth of a specific microorganism.

-

Principle : A standardized inoculum of the test microbe is challenged with serial two-fold dilutions of the test compound in a liquid growth medium. Growth is assessed after a defined incubation period.

-

Methodology :

-

Preparation : Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO). Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard, which corresponds to approx. 1.5 x 10⁸ CFU/mL).

-

Serial Dilution : In a 96-well microtiter plate, add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton for bacteria) to wells 2 through 12.

-

Compound Addition : Add 200 µL of a starting dilution of the test compound to well 1. Transfer 100 µL from well 1 to well 2. Mix well by pipetting up and down.

-

Continue Dilution : Repeat the 100 µL transfer from well 2 to 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound) and well 12 as the sterility control (no inoculum).

-

Inoculation : Dilute the standardized microbial suspension in broth to the final desired concentration (e.g., 5 x 10⁵ CFU/mL). Add 100 µL of this diluted inoculum to wells 1 through 11.

-

Incubation : Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; anaerobic conditions may be required).

-

Reading Results : The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be read by eye or with a plate reader.

-

-

Self-Validation : The inclusion of a growth control (must be turbid) and a sterility control (must be clear) validates the assay conditions and the sterility of the medium. A standard drug (e.g., metronidazole) should be run in parallel as a positive control. [10]

Protocol: Agar Cup-Plate Diffusion Assay

This is a reliable method for initial qualitative screening of antibacterial or antifungal activity. [1]

-

Objective : To qualitatively assess the antimicrobial activity of a compound by observing a zone of growth inhibition.

-

Principle : A standardized microbial lawn is grown on an agar plate. The test compound, placed in a well or on a disc, diffuses into the agar. If the compound is active, it will inhibit microbial growth, creating a clear zone around the well/disc.

-

Methodology :

-

Plate Preparation : Prepare and pour a suitable sterile agar medium (e.g., Nutrient Agar) into petri dishes and allow it to solidify.

-

Inoculation : Spread a standardized microbial suspension evenly over the entire surface of the agar to create a lawn.

-

Well Creation : Using a sterile borer, create uniform wells (cups) in the agar.

-

Compound Loading : Pipette a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration, e.g., 100 µg/mL) into a well. [1]A solvent control (e.g., DMSO) and a standard antibiotic are loaded into separate wells.

-

Incubation : Incubate the plates under appropriate conditions.

-

Measurement : Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger zone diameter corresponds to greater activity.

-

Challenges and Future Directions

Despite their success, the 2-methyl-5-nitroimidazole class faces challenges, primarily the emergence of drug-resistant strains of pathogens. [4][8]This is a major driver for ongoing research. Future work in this field will likely focus on:

-

Overcoming Resistance : Designing novel derivatives that can either evade existing resistance mechanisms or have alternative intracellular targets.

-

Broadening the Spectrum : Developing compounds with reliable activity against aerobic bacteria, fungi, and other pathogens currently outside the typical nitroimidazole spectrum.

-

Improving Safety and Pharmacokinetics : Fine-tuning the N-1 side chain to reduce side effects and improve drug-like properties, such as oral bioavailability and metabolic stability.

-

Targeted Delivery : Creating conjugates that specifically target pathogens or hypoxic tumor tissues to increase local concentration and reduce systemic exposure.

Conclusion

The 2-methyl-5-nitroimidazole scaffold is a testament to the power of a well-understood pharmacophore. Its activity is rooted in the elegant chemistry of reductive bioactivation, a mechanism that provides inherent selectivity for anaerobic and hypoxic environments. By understanding the core principles of its mechanism of action and the nuances of its structure-activity relationships, researchers are well-equipped to design and evaluate the next generation of these vital therapeutic agents. The continued exploration of new derivatives holds immense promise for combating infectious diseases and potentially enhancing cancer therapy.

References

-

Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.

-

Leitsch, D. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Future Pharmacology, 4(1), 15-46.

-

ResearchGate. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.

-

CymitQuimica. (n.d.). CAS 696-23-1: 2-Methyl-5-nitroimidazole.

-

Al-Azzawi, A. M., & Al-Razzak, A. H. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(2), 113-119.

-

Kumar, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(3), 953.

-

Khan, K. M., et al. (2016). 5-Nitroimidazole Derivatives and their Antimicrobial Activity. Journal of the Chemical Society of Pakistan, 38(2).

-

Patsnap. (n.d.). Process for producing 2-methyl-5-nitroimidazole.

-

Gürsoy, A., et al. (2000). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Arzneimittelforschung, 50(10), 929-934.

-

MDPI. (n.d.). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases.

-

Chin, D., et al. (2022). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry, 243, 114751.

-